N-(2-methylbenzyl)-2-phenoxybutanamide
Description
N-(2-Methylbenzyl)-2-phenoxybutanamide is a synthetic amide derivative characterized by a 2-phenoxybutanamide backbone substituted with a 2-methylbenzyl group at the nitrogen atom. The 2-methylbenzyl moiety may enhance lipophilicity and influence binding interactions, as seen in related compounds (e.g., cholinesterase inhibitors in ) .
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-17(21-16-11-5-4-6-12-16)18(20)19-13-15-10-8-7-9-14(15)2/h4-12,17H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQZSCGORYRMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-(2-methylbenzyl)-2-phenoxybutanamide and its closest analogs:
*Estimated based on molecular formula.
Key Observations :
- Lipophilicity : The 2-methylbenzyl group in the target compound likely increases logP compared to fluorophenyl analogs, favoring membrane permeability and central nervous system (CNS) penetration. The fluorophenylethyl analog (logP = 3.50) suggests that branching and fluorine substitution balance solubility and lipophilicity.
Pharmacological Implications
- Enzyme Inhibition: The 2-methylbenzyl group is featured in dual cholinesterase/monoamine oxidase inhibitors (), implying its role in enhancing interactions with hydrophobic enzyme pockets . By analogy, the target compound may exhibit similar inhibitory properties.
- Antimicrobial Potential: Patent data () highlight structural variations (e.g., 2-methylbenzyl vs. chlorobenzyl groups) in quinolone-based antibiotics, suggesting that substituent choice critically impacts antimicrobial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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